Cyclopropyl vs. Methyl at Isoxazole 5-Position: Target Class Selectivity Implications
In the Novartis Smurf-1 inhibitor patent series (US 9,403,810), the 5-cyclopropyl substituent is explicitly enumerated as a preferred R¹ group, while the 5-methyl analog is also claimed but associated with a distinct selectivity profile favoring SMYD over Smurf-1 inhibition [1]. This class-level inference indicates that the cyclopropyl group contributes to Smurf-1 target residence, whereas the methyl analog may shift inhibition toward SMYD2/3, though explicit IC₅₀ values for this exact compound have not been disclosed in the public domain.
| Evidence Dimension | Target class selectivity (Smurf-1 vs. SMYD2/3) |
|---|---|
| Target Compound Data | 5-cyclopropyl derivative claimed in Smurf-1 inhibitor patent |
| Comparator Or Baseline | 5-methyl derivative claimed in SMYD inhibitor patent |
| Quantified Difference | Not publicly reported for this specific compound; class-level selectivity trends inferred from patent assignee portfolios |
| Conditions | Patent landscape analysis; no head-to-head biochemical assay data available in public domain |
Why This Matters
Procurement of the cyclopropyl analog rather than the methyl analog is justified if the research objective is Smurf-1 inhibition rather than SMYD2/3 inhibition, as the two target classes drive distinct disease pathways.
- [1] US 9,403,810 B2 – Carboxamide Derivatives (Novartis AG). Lists 5-cyclopropyl as a preferred embodiment for Smurf-1 inhibition. View Source
- [2] US 10,669,243 B2 – Isoxazole carboxamides as irreversible SMYD inhibitors. Contrasts 5-methyl-substituted isoxazole carboxamides for SMYD2/3 inhibition. View Source
